molecular formula C16H17N3O6S B4168125 N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide

N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide

Cat. No. B4168125
M. Wt: 379.4 g/mol
InChI Key: RTHMLNWIEFTCEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide, commonly known as MNPA, is a chemical compound that has gained significant attention in scientific research in recent years. It is a small molecule inhibitor that has shown potential in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

MNPA acts as an inhibitor by binding to the active site of specific enzymes and blocking their activity. This inhibition leads to the disruption of the signaling pathways involved in cancer progression, inflammation, and neurodegeneration. MNPA has been shown to target enzymes such as matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins, and histone deacetylases, which play a role in gene expression regulation.
Biochemical and Physiological Effects:
MNPA has been shown to have a range of biochemical and physiological effects. In cancer cells, MNPA inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis. Inflammatory cells, MNPA reduces the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, MNPA has been shown to reduce the production of beta-amyloid, a protein that accumulates in the brain of Alzheimer's patients.

Advantages and Limitations for Lab Experiments

MNPA has several advantages for lab experiments, including its small size, ease of synthesis, and specificity for target enzymes. However, MNPA also has some limitations, including its relatively low potency and selectivity compared to other inhibitors. Additionally, MNPA may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for MNPA research. One area of focus could be the development of more potent and selective inhibitors based on the MNPA scaffold. Another direction could be the investigation of the role of MNPA in combination with other drugs or therapies in the treatment of cancer, inflammation, and neurodegenerative disorders. Additionally, further studies could be conducted to investigate the safety and efficacy of MNPA in preclinical and clinical trials.

Scientific Research Applications

MNPA has been extensively studied for its potential in the treatment of cancer. Studies have shown that MNPA inhibits the growth of cancer cells by targeting specific enzymes and pathways involved in cancer progression. MNPA has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, MNPA has shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

2-[(4-methoxyphenyl)sulfonylamino]-N-(3-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O6S/c1-11(16(20)17-12-4-3-5-13(10-12)19(21)22)18-26(23,24)15-8-6-14(25-2)7-9-15/h3-11,18H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHMLNWIEFTCEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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